Meta-chlorambucil
Overview
Description
Meta-chlorambucil is a derivative of chlorambucil, a nitrogen mustard alkylating agent used primarily in chemotherapy. Chlorambucil is known for its application in treating chronic lymphocytic leukemia and malignant lymphomas. This compound, like its parent compound, is designed to interfere with the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation .
Mechanism of Action
Target of Action
Meta-chlorambucil, also known as Chlorambucil, is primarily used as a chemotherapy agent in the management of chronic lymphocytic leukemia and malignant lymphomas . It targets the DNA of cancer cells, preventing cell proliferation and DNA replication .
Mode of Action
Chlorambucil is a derivative of nitrogen mustard and acts as a cell cycle phase-nonspecific bifunctional alkylating agent . It works by cross-linking guanine bases in DNA double-helix strands, directly attacking DNA . This makes the strands unable to uncoil and separate, which is necessary for DNA replication, thereby inhibiting the cells from dividing .
Biochemical Pathways
The primary biochemical pathway affected by Chlorambucil is DNA replication. By cross-linking guanine bases in DNA, it prevents the uncoiling and separation of DNA strands, which is a crucial step in DNA replication . This disruption in the replication process leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Chlorambucil is associated with challenges such as bioavailability and severe side effects on normal tissues . The incorporation of Chlorambucil-based hybrid molecules into nanocarriers, such as liposomes, dendrimers, micelles, etc., can improve their uptake and therapeutic outcomes . This has the potential to result in potent anticancer agents with high therapeutic outcomes .
Result of Action
The molecular and cellular effects of Chlorambucil’s action include the inhibition of cell proliferation and DNA replication, leading to cell death . In addition, Chlorambucil-mediated PDL1 depletion was relatively tumor-cell selective in vivo, and treatment efficacy was preserved in PDL1KO hosts, demonstrating tumor PDL1-specific treatment effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorambucil. For instance, changes in temperature, humidity, and CO2 concentrations can impact the activity of the drug
Biochemical Analysis
Biochemical Properties
Meta-chlorambucil interacts with various biomolecules in biochemical reactions. It has been shown to interact with bovine serum albumin (BSA) in the preparation of nanoparticles using the desolvation method . The interaction with BSA results in changes in the secondary structure of the albumin chain and in the hydrophobicity of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to control chronic lymphocytic leukemia and malignant lymphomas . It shows hepatotoxicity, secondary malignancies, etc., in normal cells and tissues .
Molecular Mechanism
The molecular mechanism of this compound activity is based on DNA alkylation .
Temporal Effects in Laboratory Settings
Studies have shown that this compound demonstrates a monophasic disappearance from plasma, with a half-life of 26 minutes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in dogs, chronic lymphocytic leukemia is treated with 2–6 mg/m2 of this compound orally every 24 hours initially until remission is achieved .
Transport and Distribution
This compound is associated with challenges such as bioavailability and severe side effects on normal tissues . The incorporation of this compound-based hybrid molecules into nanocarriers, such as liposomes, dendrimers, micelles, etc., can improve their uptake and therapeutic outcomes .
Subcellular Localization
It is known that only low concentrations of active this compound are able to enter the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meta-chlorambucil involves the introduction of a chlorine atom at the meta position of the benzene ring in chlorambucil. This can be achieved through electrophilic aromatic substitution reactions. The general synthetic route includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Chlorination: Aniline undergoes chlorination to introduce a chlorine atom at the meta position.
Alkylation: The chlorinated aniline is then alkylated with 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of benzene are nitrated and reduced to aniline.
Controlled Chlorination: Chlorination is carefully controlled to ensure high yield and purity.
Efficient Alkylation: Alkylation is optimized for large-scale production, ensuring consistency and quality of the final product
Chemical Reactions Analysis
Types of Reactions: Meta-chlorambucil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed for substitution reactions.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the chlorine atom
Scientific Research Applications
Meta-chlorambucil has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying alkylating agents and their reactions.
Biology: Investigated for its effects on DNA and cellular processes.
Medicine: Explored for its potential in cancer therapy, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems
Comparison with Similar Compounds
Chlorambucil: The parent compound, used in similar therapeutic applications.
Melphalan: Another nitrogen mustard alkylating agent with similar mechanisms of action.
Cyclophosphamide: A widely used alkylating agent with broader applications in cancer therapy.
Comparison:
Uniqueness: Meta-chlorambucil’s unique feature is the chlorine atom at the meta position, which can influence its reactivity and specificity.
Efficacy: Studies suggest that this compound may have improved efficacy and reduced side effects compared to chlorambucil.
Applications: While chlorambucil and melphalan are primarily used in hematological cancers, this compound is being explored for its potential in solid tumors as well
This compound represents a promising compound in the field of chemotherapy, with ongoing research aimed at optimizing its therapeutic potential and minimizing adverse effects.
Properties
IUPAC Name |
4-[3-[bis(2-chloroethyl)amino]phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2/c15-7-9-17(10-8-16)13-5-1-3-12(11-13)4-2-6-14(18)19/h1,3,5,11H,2,4,6-10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLHARAWUJAHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159001 | |
Record name | Meta-chlorambucil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134862-11-6 | |
Record name | Meta-chlorambucil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134862116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meta-chlorambucil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | META-CHLORAMBUCIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/163B5679ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the research context for synthesizing 4,4-difluoro-meta-chlorambucil?
A2: While the provided abstracts lack detailed context [, ], the synthesis of 4,4-difluoro-meta-chlorambucil likely stems from research exploring structural analogs of chlorambucil. This approach aims to identify compounds with potentially improved pharmacological properties or to understand the structure-activity relationship of this class of molecules.
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